5,7-Dibromo-1-methyl-1H-indazole
Description
5,7-Dibromo-1-methyl-1H-indazole is a brominated indazole derivative featuring a methyl group at the 1-position and bromine atoms at the 5- and 7-positions. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other bioactive molecules. Its structure combines electron-withdrawing bromine substituents with a lipophilic methyl group, enhancing its reactivity in cross-coupling reactions and influencing its pharmacokinetic properties.
Properties
Molecular Formula |
C8H6Br2N2 |
|---|---|
Molecular Weight |
289.95 g/mol |
IUPAC Name |
5,7-dibromo-1-methylindazole |
InChI |
InChI=1S/C8H6Br2N2/c1-12-8-5(4-11-12)2-6(9)3-7(8)10/h2-4H,1H3 |
InChI Key |
YAVXPMBFZJSGHS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2Br)Br)C=N1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dibromo-1-methyl-1H-indazole typically involves the bromination of 1-methyl-1H-indazole. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or chloroform. The reaction conditions, including temperature and reaction time, are optimized to achieve selective bromination at the 5 and 7 positions.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions using automated reactors to ensure consistent quality and yield. The process is followed by purification steps such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: 5,7-Dibromo-1-methyl-1H-indazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atoms.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere.
Major Products:
Substitution Products: Compounds with different substituents replacing the bromine atoms.
Oxidation Products: Oxides or hydroxylated derivatives.
Reduction Products: Debrominated indazole derivatives.
Scientific Research Applications
Chemistry: 5,7-Dibromo-1-methyl-1H-indazole is used as an intermediate in the synthesis of various organic compounds. Its brominated structure allows for further functionalization, making it valuable in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its derivatives are evaluated for their efficacy and safety in treating various diseases.
Industry: The compound is used in the production of specialty chemicals and advanced materials. Its unique structure makes it suitable for applications in electronics, coatings, and polymers.
Mechanism of Action
The mechanism of action of 5,7-Dibromo-1-methyl-1H-indazole involves its interaction with specific molecular targets. The bromine atoms and the indazole ring contribute to its binding affinity and selectivity towards these targets. The compound can modulate biological pathways by inhibiting or activating enzymes, receptors, or other proteins, leading to its observed biological effects.
Comparison with Similar Compounds
5,7-DIBROMO-1H-INDAZOLE (Parent Compound)
- Structure : Lacks the methyl group at the 1-position, making it the parent compound.
- Molecular Formula : C₇H₄Br₂N₂; Molecular Weight : 275.93 g/mol .
- Key Differences : The absence of the methyl group reduces steric hindrance and lipophilicity compared to the methylated derivative.
- Applications : Acts as a precursor for synthesizing brominated indazole derivatives, including 5,7-Dibromo-1-methyl-1H-indazole .
5-Bromo-1-(phenylmethyl)-1H-indazole
- Structure : Features a benzyl (phenylmethyl) group at the 1-position and a single bromine at position 5.
- Molecular Formula : C₁₄H₁₁BrN₂; Molecular Weight : 287.16 g/mol .
- Key Differences: Reduced bromination (mono-bromo vs. di-bromo) alters electronic properties.
- Applications : Explored in medicinal chemistry for its scaffold flexibility in drug development .
5,7-Dibromo-6-methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole
- Structure : Contains a protective (2-(trimethylsilyl)ethoxy)methyl (SEM) group at the 1-position and an additional methyl group at position 6.
- Molecular Formula : C₁₄H₂₀Br₂N₂OSi; Molecular Weight : 420.21 g/mol .
- Key Differences :
- The SEM group is used to protect reactive sites during synthesis, enabling selective functionalization.
- Higher molecular weight and complexity impact solubility (typically stored in DMSO for research use).
- Applications : Primarily used in research settings for intermediate synthesis .
1-Methyl-6,7-dihydro-1H-indazol-5(4H)-one
- Structure : Partially saturated indazole ring with a ketone group at position 5 and a methyl group at position 1.
- Molecular Formula : C₈H₁₀N₂O; Molecular Weight : 150.18 g/mol .
- Key Differences: Ring saturation reduces aromaticity, altering reactivity and electronic properties.
- Applications : Investigated for neuroprotective and anti-inflammatory effects .
5,7-Dibromo-1,2-dihydro-3H-indazol-3-one
- Structure : Dihydroindazole with a ketone at position 3 and bromine at positions 5 and 7.
- Molecular Formula : C₇H₄Br₂N₂O; Molecular Weight : 289.93 g/mol .
- Key Differences :
- The ketone group at position 3 increases polarity, affecting solubility and metabolic stability.
- Reduced aromaticity compared to fully unsaturated indazoles.
- Applications: Potential use in kinase inhibitor development due to its electron-deficient scaffold .
Comparative Analysis Table
| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Substituents | Bromine Positions | Key Applications |
|---|---|---|---|---|---|---|
| This compound | Not Provided | C₈H₆Br₂N₂ | ~289.95 | 1-methyl | 5, 7 | Drug intermediate synthesis |
| 5,7-DIBROMO-1H-INDAZOLE | 50477-28-6 | C₇H₄Br₂N₂ | 275.93 | None | 5, 7 | Precursor for derivatives |
| 5-Bromo-1-(phenylmethyl)-1H-indazole | L003582 | C₁₄H₁₁BrN₂ | 287.16 | 1-benzyl | 5 | Medicinal chemistry research |
| SEM-protected derivative | 1973503-49-9 | C₁₄H₂₀Br₂N₂OSi | 420.21 | 1-SEM, 6-methyl | 5, 7 | Research intermediates |
| 1-Methyl-6,7-dihydro-1H-indazol-5(4H)-one | Not Provided | C₈H₁₀N₂O | 150.18 | 1-methyl, 5-ketone | None | Neuroprotective agents |
| 5,7-Dibromo-1,2-dihydro-3H-indazol-3-one | Not Provided | C₇H₄Br₂N₂O | 289.93 | 3-ketone | 5, 7 | Kinase inhibitor candidates |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
